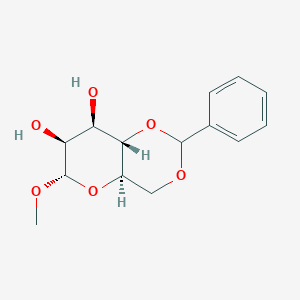

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aR,6S,7S,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11+,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-ZWVDJKGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a partially protected derivative of methyl α-D-mannopyranoside, a naturally occurring monosaccharide. The introduction of the benzylidene acetal at the 4- and 6-positions renders the hydroxyl groups at these positions inert to many reaction conditions, making this compound a crucial chiral building block and intermediate in the synthesis of complex carbohydrates, natural products, and pharmacologically active molecules.[1][2] Its rigid conformational structure, conferred by the fused ring system, allows for stereoselective reactions at the remaining free hydroxyl groups at the 2- and 3-positions. This guide provides a comprehensive overview of the physicochemical properties of Methyl 4,6-O-benzylidene-α-D-mannopyranoside, detailed synthetic protocols, and its applications in chemical synthesis and drug development.

Chemical Structure and Properties

The structure of Methyl 4,6-O-benzylidene-α-D-mannopyranoside features a pyranose ring in a chair conformation, fused to a 1,3-dioxane ring formed by the benzylidene group. This structural feature is key to its utility in stereocontrolled synthesis.

Diagram of the chemical structure of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.

Caption: Chemical structure of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.

| Property | Value | Source |

| CAS Number | 4148-58-7 | [3] |

| Molecular Formula | C₁₄H₁₈O₆ | [3] |

| Molecular Weight | 282.29 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 144-145 °C | [4] |

| Solubility | Soluble in DMSO, EtOAc, MeOH | [4] |

| Purity | ≥98% | [3] |

Synthesis and Purification

The synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside is typically achieved through the acid-catalyzed reaction of methyl α-D-mannopyranoside with benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal. The cis-diol at the 2- and 3-positions of the mannopyranoside can lead to the formation of the undesired 2,3-O-benzylidene acetal as a byproduct.[5] However, careful control of reaction conditions can favor the formation of the thermodynamically more stable 4,6-O-benzylidene product.

Experimental Protocol: Synthesis of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside

This protocol is adapted from established procedures for the synthesis of related benzylidene acetals of sugars.[6]

Diagram of the synthetic workflow.

Caption: General workflow for the synthesis of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.

Materials:

-

Methyl α-D-mannopyranoside

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid (catalyst)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Hexane

-

Deionized water

-

Ice

Procedure:

-

To a stirred solution of methyl α-D-mannopyranoside in anhydrous DMF, add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture under reduced pressure to remove the methanol byproduct as it forms, driving the equilibrium towards the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a vigorously stirred beaker of ice-water.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the crude product thoroughly with cold water and then with hexane to remove any unreacted benzaldehyde.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of chloroform and ether, to yield pure Methyl 4,6-O-benzylidene-α-D-mannopyranoside as a white crystalline solid.[6]

-

Dry the purified product under vacuum.

Spectroscopic Characterization

The identity and purity of Methyl 4,6-O-benzylidene-α-D-mannopyranoside are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the anomeric proton, the methoxy group, the benzylidene acetal proton, and the protons of the pyranose ring and the phenyl group. The coupling constants between the pyranose ring protons are indicative of their relative stereochemistry.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule, including the anomeric carbon, the methoxy carbon, the acetal carbon, and the carbons of the pyranose ring and the phenyl group.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 4,6-O-benzylidene-α-D-mannopyranoside is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the free hydroxyl groups at C-2 and C-3.

-

C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-O stretch: Strong bands in the fingerprint region (1000-1300 cm⁻¹) associated with the various C-O bonds in the molecule.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) or other soft ionization techniques, the molecule is expected to be observed as its protonated form [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺).

Applications in Synthesis and Drug Development

Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a valuable starting material for the synthesis of a wide range of biologically active molecules. The free hydroxyl groups at the 2- and 3-positions can be selectively functionalized to introduce various substituents, leading to the creation of diverse libraries of carbohydrate-based compounds for drug discovery.

Diagram of the synthetic utility.

Caption: Synthetic applications of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.

Synthesis of Bioactive Compounds

Derivatives of Methyl 4,6-O-benzylidene-α-D-mannopyranoside have been investigated for their potential as antibacterial agents.[3] The strategic modification of the free hydroxyl groups can lead to compounds with enhanced biological activity and specificity. For instance, the synthesis of various acylated derivatives of the analogous glucopyranoside has been shown to yield compounds with promising antimicrobial and antifungal activities.

Intermediate in Complex Molecule Synthesis

The rigid, well-defined structure of Methyl 4,6-O-benzylidene-α-D-mannopyranoside makes it an excellent scaffold for the stereoselective synthesis of more complex molecules. It has been employed as a key intermediate in the synthesis of carbohydrate-based crown ethers, which have applications in asymmetric catalysis.[11] Furthermore, its use as a glycosyl donor in glycosylation reactions is crucial for the construction of oligosaccharides and glycoconjugates, which play vital roles in numerous biological processes.[12]

Conclusion

Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a cornerstone in the field of carbohydrate chemistry. Its well-defined physicochemical properties and the ability to undergo regioselective reactions make it an indispensable tool for chemists engaged in the synthesis of complex carbohydrates and in the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering valuable insights for researchers and scientists in the field.

References

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.

- Teotonio, E. R. C., et al. (n.d.).

-

ResearchGate. (n.d.). Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl-4,6-O-benzylidene-α-d-mannopyranoside (4). Retrieved from [Link]

- Liotta, L. J., Chalmers, J. F., Falco Marshall, J. N., Ferreira, T. E., Mullen, H. E., & Pace, N. J. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde.

-

PubChem. (n.d.). Methyl-2,3:4,6-DI-O-benzylidine-D-mannopyranoside. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl exo-2,3:4,6-di-O-benzylidene-a-D-mannopyranoside - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Orbán, I., et al. (2020). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 25(15), 3485.

-

Fisher Scientific. (n.d.). Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, 97%. Retrieved from [Link]

Sources

- 1. Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. METHYL 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE | 3162-96-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. synthose.com [synthose.com]

- 5. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. minio.scielo.br [minio.scielo.br]

- 9. Methyl-2,3:4,6-DI-O-benzylidine-D-mannopyranoside | C21H22O6 | CID 16212559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. METHYL 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE(3162-96-7) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a pivotal intermediate in synthetic carbohydrate chemistry, frequently employed in the synthesis of complex oligosaccharides and glycoconjugates. Its rigidified pyranose ring, due to the presence of the benzylidene acetal, makes it an excellent model for studying stereochemical and conformational effects. A thorough understanding of its spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) data, is fundamental for researchers in glycochemistry and drug development to verify its structure and purity, and to understand its reactivity in further synthetic transformations. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectroscopic data of Methyl 4,6-O-benzylidene-α-D-mannopyranoside, offering insights into the interpretation of its spectral features.

Molecular Structure and Conformation

The structure of Methyl 4,6-O-benzylidene-α-D-mannopyranoside features a pyranose ring in a stable chair conformation. The benzylidene group locks the C4 and C6 hydroxyl groups in a six-membered ring, which significantly influences the chemical environment of the pyranose ring protons and carbons. This fixed conformation is key to interpreting the observed chemical shifts and coupling constants.

Caption: Structure of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Methyl 4,6-O-benzylidene-α-D-mannopyranoside provides a wealth of information regarding the stereochemistry and conformation of the molecule. The chemical shifts and coupling constants are highly sensitive to the orientation of the protons on the pyranose ring.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Methyl 4,6-O-benzylidene-α-D-mannopyranoside (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | 4.80 | d | J₁,₂ = 1.5 |

| H-2 | 3.95 | dd | J₁,₂ = 1.5, J₂,₃ = 3.5 |

| H-3 | 4.15 | dd | J₂,₃ = 3.5, J₃,₄ = 9.5 |

| H-4 | 3.85 | t | J₃,₄ = 9.5, J₄,₅ = 9.5 |

| H-5 | 3.90 | m | |

| H-6a | 4.25 | dd | J₅,₆a = 4.5, J₆a,₆b = 10.0 |

| H-6b | 3.80 | t | J₅,₆b = 10.0, J₆a,₆b = 10.0 |

| OCH₃ | 3.40 | s | |

| Ph-CH | 5.60 | s | |

| Ph | 7.30-7.50 | m |

Interpretation of the ¹H NMR Spectrum:

-

Anomeric Proton (H-1): The anomeric proton appears as a doublet at approximately 4.80 ppm. The small coupling constant (J₁,₂ ≈ 1.5 Hz) is characteristic of an equatorial-axial relationship between H-1 and H-2, which is consistent with the α-anomeric configuration in the mannopyranoside series.

-

Ring Protons (H-2 to H-5): The signals for the ring protons are typically found in the region of 3.80-4.20 ppm. The coupling constants between adjacent protons are crucial for confirming the stereochemistry. For instance, the large diaxial coupling constant (J₃,₄ ≈ 9.5 Hz) between H-3 and H-4 confirms their trans-diaxial relationship.

-

Methylene Protons at C-6 (H-6a and H-6b): These protons are diastereotopic due to the chiral center at C-5 and the rigid benzylidene ring. They appear as distinct signals, often as a doublet of doublets and a triplet, with a large geminal coupling constant (J₆a,₆b ≈ 10.0 Hz).

-

Methoxyl Group (OCH₃): The three protons of the methoxyl group at the anomeric position appear as a sharp singlet at around 3.40 ppm.

-

Benzylidene Group (Ph-CH and Ph): The benzylic proton of the benzylidene group gives a characteristic singlet at approximately 5.60 ppm. The aromatic protons of the phenyl ring typically resonate as a multiplet in the range of 7.30-7.50 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the nature of the substituents and the overall stereochemistry.

Table 2: ¹³C NMR Chemical Shifts for Methyl 4,6-O-benzylidene-α-D-mannopyranoside (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 101.5 |

| C-2 | 70.5 |

| C-3 | 71.0 |

| C-4 | 78.5 |

| C-5 | 63.0 |

| C-6 | 69.0 |

| OCH₃ | 55.0 |

| Ph-CH | 102.0 |

| Ph (ipso) | 137.5 |

| Ph (ortho) | 126.5 |

| Ph (meta) | 129.0 |

| Ph (para) | 128.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Anomeric Carbon (C-1): The anomeric carbon is the most downfield of the pyranose ring carbons, appearing around 101.5 ppm.

-

Pyranose Ring Carbons (C-2 to C-5): These carbons resonate in the range of 63.0-78.5 ppm. The chemical shift of C-4 is notably downfield due to the deshielding effect of the benzylidene acetal oxygen.

-

C-6 Carbon: The C-6 carbon, also part of the benzylidene acetal, appears at approximately 69.0 ppm.

-

Methoxyl Carbon (OCH₃): The carbon of the anomeric methoxyl group is found at a characteristic chemical shift of about 55.0 ppm.

-

Benzylidene Group Carbons (Ph-CH and Ph): The benzylic carbon (Ph-CH) of the acetal resonates at around 102.0 ppm. The aromatic carbons of the phenyl group show distinct signals for the ipso, ortho, meta, and para positions.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of Methyl 4,6-O-benzylidene-α-D-mannopyranoside for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Choosing the Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound due to its excellent dissolving power and the minimal overlap of the residual solvent peak with the analyte signals.

-

Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can be applied.

-

Filtering the Sample: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Caption: Experimental workflow for NMR sample preparation.

NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse width: Calibrated 90-degree pulse

-

Acquisition time: 2-4 seconds

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

-

Data Processing: The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correction should be applied to obtain a high-quality spectrum.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 4,6-O-benzylidene-α-D-mannopyranoside provide a detailed fingerprint of its molecular structure. The characteristic chemical shifts and, in particular, the proton-proton coupling constants, are invaluable for confirming the α-anomeric configuration and the chair conformation of the pyranose ring. This in-depth guide serves as a crucial resource for researchers, enabling confident structural verification and a deeper understanding of the chemical properties of this important carbohydrate intermediate. The provided experimental protocol ensures the acquisition of high-quality, reliable NMR data, which is the cornerstone of structural elucidation in modern chemistry.

References

- Bock, K., & Pedersen, C. (1974). A study of the conformations of aldohexopyranosides in solution by means of ¹³C N.M.R. spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (3), 293-297.

- Coxon, B. (1972). Conformational analysis of sugars by proton magnetic resonance spectroscopy.

-

Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

CAS number and molecular weight of Methyl 4,6-O-Benzylidene-a-D-mannopyranoside

An In-Depth Technical Guide to Methyl 4,6-O-Benzylidene-α-D-mannopyranoside: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Protected Mannoside

In the intricate field of glycoscience and drug development, the strategic manipulation of hydroxyl groups on carbohydrate scaffolds is paramount. Methyl 4,6-O-benzylidene-α-D-mannopyranoside serves as a cornerstone intermediate, a molecular entity artfully protected to unlock specific synthetic pathways. Its rigid benzylidene acetal locks the 4- and 6-position hydroxyls, thereby exposing the C2 and C3 hydroxyls for selective modification. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its critical applications, offering field-proven insights for researchers and drug development professionals. The compound has been investigated for potential antibacterial activity and is a vital building block in complex carbohydrate synthesis.

Core Physicochemical Properties

The fundamental characteristics of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside are summarized below. These properties are critical for its handling, reaction setup, and characterization.

| Property | Value | References |

| CAS Number | 4148-58-7 | |

| Molecular Formula | C₁₄H₁₈O₆ | |

| Molecular Weight | 282.29 g/mol | |

| Appearance | White Crystalline Solid | |

| Melting Point | 144-145 °C | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), Methanol (MeOH) |

Synthesis and Mechanistic Considerations

The synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a classic example of protecting group chemistry in carbohydrate synthesis. However, the stereochemistry of mannopyranosides presents unique challenges compared to their gluco- or galacto-isomers.

The Challenge of Selectivity

Unlike glucopyranosides and galactopyranosides, which readily form 4,6-O-benzylidene acetals with high selectivity, methyl α-D-mannopyranoside poses a challenge due to the cis-diol arrangement of its C2 and C3 hydroxyl groups. This configuration can lead to the formation of undesired side products, including the 2,3-O-benzylidene acetal and 2,3:4,6-di-O-benzylidene derivatives. The choice of reagents and reaction conditions is therefore critical to drive the reaction towards the desired thermodynamically stable 4,6-acetal, which is a six-membered ring fused to the pyranose ring.

Experimental Protocol: Acid-Catalyzed Benzylidenation

This protocol describes a standard laboratory procedure for the synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside.

Materials:

-

Methyl α-D-mannopyranoside

-

Benzaldehyde (freshly distilled)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Zinc Chloride (ZnCl₂) or p-Toluenesulfonic acid (p-TSA) as a catalyst

-

Saturated Sodium Bicarbonate solution

-

Methanol or Ethanol for recrystallization

**Step-by-Step

A Technical Guide to the Physicochemical Properties of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside

Foreword: The Significance of Physicochemical Characterization

In the landscape of synthetic carbohydrate chemistry and drug development, protected monosaccharides serve as fundamental building blocks. Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a pivotal intermediate, valued for its role in the stereoselective synthesis of complex oligosaccharides and glycoconjugates. The benzylidene acetal protecting group serves a dual purpose: it selectively blocks the C4 and C6 hydroxyls from participating in reactions and imparts conformational rigidity to the pyranose ring. This rigidity can be exploited to direct the stereochemical outcome of glycosylation reactions.[1][2] A thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility, is not merely academic; it is a prerequisite for its effective use in experimental design, process optimization, purification, and formulation. This guide provides an in-depth analysis of these properties, grounded in established analytical principles and methodologies.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a critical physical constant, serving as a primary indicator of its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.[3] The presence of impurities typically leads to a depression and broadening of the melting range, a phenomenon that provides a qualitative assessment of purity.[4][5]

Reported Melting Point Data

Methyl 4,6-O-benzylidene-α-D-mannopyranoside is characterized as a white crystalline solid.[6] Its reported melting point is highly consistent across suppliers and literature, underscoring its stability and the reliability of its characterization data.

| Compound Property | Value | Source(s) |

| Appearance | White Crystalline Solid | [6] |

| Melting Point | 144-145 °C | [6] |

Causality in Experimental Determination: The Capillary Method

The most common and trusted technique for determining the melting point of a powdered solid is the capillary method.[4] This protocol is a self-validating system when performed correctly, as consistency across multiple measurements confirms the result.

Expert Insight: The choice of heating rate is the most critical parameter in obtaining an accurate measurement. A rapid temperature ramp can cause a significant lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously high and broad melting range.[7] Therefore, a two-stage heating process is employed for both efficiency and accuracy. An initial rapid heating provides an approximate range, which then informs a second, much slower determination. A rate of 1-2 °C per minute is standard for the final approach to the melting point, ensuring the system remains in thermal equilibrium.[5]

Standard Protocol for Melting Point Determination

This protocol outlines the use of a standard melting point apparatus (e.g., a Mel-Temp).

Materials:

-

Methyl 4,6-O-benzylidene-α-D-mannopyranoside (dry powder)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary: Invert a capillary tube and tap the open end into the sample powder until a small amount of solid enters the tube.

-

Packing the Sample: Drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface. This will cause the sample to pack tightly into the bottom of the capillary. Repeat until a packed sample height of 2-3 mm is achieved.[4]

-

Initial (Rapid) Determination: a. Place the loaded capillary into the heating block of the apparatus. b. Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a preliminary range. c. Allow the apparatus to cool at least 20 °C below this approximate melting point.

-

Accurate Determination: a. Place a new loaded capillary into the apparatus. b. Heat the block rapidly to about 20 °C below the previously determined approximate melting point.[7] c. Decrease the heating rate to 1-2 °C per minute. d. Record the temperature at which the first droplet of liquid appears (T₁). e. Record the temperature at which the entire sample has completely melted into a clear liquid (T₂). f. The melting range is reported as T₁ - T₂.

-

Validation: Repeat the accurate determination at least twice with fresh samples. The results should be consistent within 1 °C.

Workflow for Accurate Melting Point Measurement

Section 2: Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. This characteristic is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[8] The solubility of a compound is critical for selecting appropriate solvents for chemical reactions, purification via recrystallization, and for formulation in drug delivery systems.

Structural Influence on Solubility

The solubility of Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a direct consequence of its molecular structure.

-

Polar Core: The underlying mannopyranoside structure contains several hydroxyl (-OH) and ether (-O-) groups, which are polar and capable of hydrogen bonding.[9] This contributes to solubility in polar solvents.

-

Non-polar Moiety: The benzylidene group is a bulky, non-polar, aromatic acetal. It masks the C4 and C6 hydroxyl groups, significantly reducing the molecule's overall polarity and its capacity for hydrogen bonding compared to the parent methyl α-D-mannopyranoside.

This dual character—a polar carbohydrate core with a significant non-polar feature—results in moderate solubility in a range of organic solvents, rather than high solubility in either extremely polar (like water) or extremely non-polar (like hexanes) solvents.

Reported Solubility Data

Qualitative solubility data for the target compound has been reported by chemical suppliers.

| Solvent | Solubility | Rationale | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, effective at solvating a wide range of compounds. | [6] |

| Ethyl Acetate (EtOAc) | Soluble | Moderately polar solvent, balances polarity well with the compound's structure. | [6] |

| Methanol (MeOH) | Soluble | Polar protic solvent, capable of hydrogen bonding with the free hydroxyl groups. | [6] |

For context, the analogous compound Methyl 4,6-O-benzylidene-α-D-glucopyranoside is reported to be soluble in water, acetone, benzene, and ethyl ether, suggesting that subtle stereochemical differences (the orientation of the C2 hydroxyl) can influence the crystal lattice energy and interaction with solvents, thereby affecting solubility.[10][11]

Standard Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to assess solubility in various solvents, which is essential for tasks like selecting a recrystallization solvent system.

Materials:

-

Methyl 4,6-O-benzylidene-α-D-mannopyranoside

-

A range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Solvent Addition: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Solute Addition: Add a small, precisely weighed amount of the compound (e.g., 10 mg) to the solvent.

-

Agitation: Vigorously agitate the mixture using a vortex mixer for at least 60 seconds. For slower-dissolving solids, stirring for an extended period (e.g., 30 minutes) may be necessary to ensure equilibrium is reached.[12]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid remains unchanged in the solvent.

-

-

Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently warm the mixture to determine the effect of temperature on solubility. Observe if the solid dissolves upon heating and if it precipitates upon cooling. This is a key step in identifying suitable recrystallization solvents.

-

Documentation: Record the observations for each solvent in a structured table.

Expert Insight: It is crucial to distinguish between a slow rate of dissolution and true insolubility.[12] Allowing adequate time for equilibration with sufficient agitation is a self-validating step; if the amount of undissolved solid does not change over an extended period of stirring, one can be confident in the insolubility assessment.

Factors Governing Solubility

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting point determination | Edisco. (n.d.). Edisco. Retrieved from [Link]

-

Melting point determination - SSERC. (n.d.). SSERC. Retrieved from [Link]

-

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside - ChemBK. (2024, April 9). ChemBK. Retrieved from [Link]

-

Experiment 1 Test For Carbohydrates | PDF - Scribd. (n.d.). Scribd. Retrieved from [Link]

-

Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside - ResearchGate. (2008). ResearchGate. Retrieved from [Link]

-

Experiment 5 Properties of Carbohydrates: Solubility, Reactivity, and Specific Rotation | PDF. (n.d.). Scribd. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of methyl-4,6-O-benzylidene-α-d-mannopyranoside (4) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed. (2014, June 4). PubMed. Retrieved from [Link]

-

Introduction of the benzylidene group. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Aqueous Solubility of Carbohydrates - GlycoData. (n.d.). GlycoData. Retrieved from [Link]

-

Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - ResearchGate. (2022). ResearchGate. Retrieved from [Link]

-

Influence of the 4,6-O-benzylidene, 4,6-O-phenylboronate, and 4,6-O-polystyrylboronate protecting groups on the stereochemical outcome of thioglycoside-based glycosylations... - PubMed. (2003, October 17). PubMed. Retrieved from [Link]

-

Solubility of Amino Acids, Sugars, and Proteins - ResearchGate. (2022). ResearchGate. Retrieved from [Link]

-

Modeling solubilities of sugars in alcohols based on original experimental data - Future4200. (2007, July 27). Future4200. Retrieved from [Link]

-

16.5 Properties of Monosaccharides - Chemistry LibreTexts. (2021, March 21). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Influence of the 4,6-O-benzylidene, 4,6-O-phenylboronate, and 4,6-O-polystyrylboronate protecting groups on the stereochemical outcome of thioglycoside-based glycosylations mediated by 1-benzenesulfinyl piperidine/triflic anhydride and N-iodosuccinimide/trimethylsilyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. edisco.it [edisco.it]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. synthose.com [synthose.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. chembk.com [chembk.com]

- 12. scribd.com [scribd.com]

Methyl 4,6-O-Benzylidene-α-D-mannopyranoside: A Guide to Synthesis and Characterization

An In-depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside, a pivotal intermediate in carbohydrate chemistry and the development of glycotherapeutics. We delve into the mechanistic principles behind the selective protection of the 4- and 6-hydroxyl groups of methyl α-D-mannopyranoside, offering a field-tested experimental protocol. The narrative emphasizes the causality behind procedural choices, addressing common challenges such as the competing formation of 2,3-O-acetals. Furthermore, a multi-technique analytical workflow is detailed for the unambiguous structural validation and purity assessment of the final product, ensuring its suitability for downstream applications in drug discovery and development.

Introduction: The Strategic Value of Protected Mannosides

In the intricate field of medicinal chemistry, carbohydrates have emerged as critical building blocks for novel therapeutics. Their inherent chirality and dense functionality allow for the creation of highly specific molecular scaffolds. Methyl 4,6-O-Benzylidene-α-D-mannopyranoside is a cornerstone intermediate, serving as a precursor in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based drugs.[1][2] Its utility stems from the selective "protection" of the primary C-6 hydroxyl and the secondary C-4 hydroxyl groups by a benzylidene acetal. This strategic blocking allows for regioselective chemical modifications at the remaining free C-2 and C-3 hydroxyls.

However, the synthesis is not without its challenges. Unlike its gluco- or galacto-isomers, the cis-diol arrangement at the C-2 and C-3 positions of the mannopyranoside ring presents a kinetic pathway for the formation of a competing five-membered 2,3-O-benzylidene acetal.[3] Achieving high selectivity for the desired six-membered 4,6-O-benzylidene acetal, which is the thermodynamically favored product, requires careful control of reaction conditions. This guide elucidates a robust methodology to achieve this outcome reliably.

Part 1: Synthesis and Mechanistic Insights

The synthesis relies on the principle of acid-catalyzed acetal formation. The reaction between methyl α-D-mannopyranoside and a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal, proceeds via a hemiacetal intermediate to form the cyclic benzylidene acetal.

Causality of Reagent Selection:

-

Methyl α-D-mannopyranoside: The starting glycoside.

-

Benzaldehyde Dimethyl Acetal: Serves as both the benzylidene source and a dehydrating agent. The formation of methanol as a byproduct drives the equilibrium towards the product, avoiding the need to remove water azeotropically.

-

Acid Catalyst (e.g., p-Toluenesulfonic acid, CSA): Protonates the acetal, initiating the reaction cascade.

-

Solvent (e.g., Anhydrous DMF): An aprotic, polar solvent that effectively dissolves the carbohydrate starting material and reagents.

Reaction Mechanism Overview

Caption: Acid-catalyzed formation of the 6-membered benzylidene acetal ring.

Synthesis Workflow

Caption: Overall workflow for the synthesis and purification process.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Typical Supplier | Notes |

| Methyl α-D-mannopyranoside | ≥99% | Sigma-Aldrich, TCI | Dry in vacuum oven before use. |

| Benzaldehyde dimethyl acetal | ≥98% | Acros, Alfa Aesar | Store over molecular sieves. |

| p-Toluenesulfonic acid monohydrate (p-TSA) | ≥98.5% | Sigma-Aldrich | Catalyst. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros, Sigma | Crucial for a dry reaction environment. |

| Triethylamine (TEA) | ≥99% | Sigma-Aldrich | Used to quench the acid catalyst. |

| Ethanol or Isopropanol | Reagent Grade | Fisher Scientific | For recrystallization. |

| TLC Plates | Silica Gel 60 F254 | Merck | For reaction monitoring. |

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl α-D-mannopyranoside (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the sugar completely with stirring.

-

Reagent Addition: Add benzaldehyde dimethyl acetal (1.2 eq) followed by a catalytic amount of p-TSA (0.05 eq).

-

Reaction: Heat the mixture to 80 °C and stir. The reaction is typically complete within 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 1:1 Hexane:Ethyl Acetate. The product spot should appear at a higher Rf than the starting material.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature and quench the catalyst by adding triethylamine (0.1 eq) until the solution is neutral.

-

Isolation: Remove the DMF under high vacuum. To the resulting oil/syrup, add cold water while stirring vigorously to precipitate the crude product.

-

Purification: Filter the white solid, wash with cold water, and dry under vacuum. Recrystallize the crude solid from hot ethanol or isopropanol to yield pure Methyl 4,6-O-Benzylidene-α-D-mannopyranoside as a white crystalline solid.[4]

Part 2: Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physicochemical methods provides a self-validating system of analysis.

Analytical Workflow

Caption: Multi-technique approach for structural validation and purity assessment.

Spectroscopic Elucidation

¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of carbohydrates.[5][6]

-

Protocol: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.

-

Data Interpretation: The spectra should confirm the presence of all key structural motifs and the absence of major impurities.

Expected NMR Data (in CDCl₃)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Features |

| Anomeric H-1 | ~4.8 (s) | ~101 | Singlet (or small doublet) confirms α-anomer. |

| Methoxy (-OCH₃) | ~3.4 (s, 3H) | ~55 | Sharp singlet integrating to 3 protons. |

| Phenyl (-C₆H₅) | ~7.3-7.5 (m, 5H) | ~126-137 | Aromatic protons. |

| Acetal (-CH-Ph) | ~5.5 (s, 1H) | ~102 | Diagnostic singlet for the benzylidene proton. |

| Ring Protons (H2-H6) | ~3.6-4.3 (m) | ~64-79 | Complex region, but distinct from starting material. |

| Hydroxyls (2-OH, 3-OH) | Broad, variable | N/A | Often appear as broad singlets; may exchange with D₂O. |

FTIR Spectroscopy Infrared spectroscopy is used to verify the presence of key functional groups.

-

Protocol: The analysis can be performed on a solid sample using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Data Interpretation: The spectrum validates the successful reaction by showing the incorporation of the aromatic ring and the retention of hydroxyl groups.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3200 | O-H Stretch (Broad) | Free Hydroxyls (C2, C3) | Confirms the presence of unprotected diols. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates presence of the phenyl ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H | From the pyranose ring and methoxy group. |

| 1200 - 1020 | C-O Stretch (Strong) | Acetal and Ether C-O-C | Characteristic strong bands for acetals.[7][8] |

| 750 & 690 | C-H Bend (Out-of-plane) | Monosubstituted Benzene | Confirms the benzylidene group. |

Mass Spectrometry (MS) MS is used to confirm the molecular weight of the target compound.[9][10]

-

Protocol: Electrospray Ionization (ESI) is a common technique. The sample is dissolved in a suitable solvent like methanol and infused into the mass spectrometer.

-

Data Interpretation: The analysis should confirm the expected molecular formula C₁₄H₁₈O₆ (MW: 282.29 g/mol ).

Expected Mass-to-Charge Ratios (m/z)

| Ion | Calculated m/z | Significance |

| [M+Na]⁺ | 305.10 | Sodium adduct, often the base peak in ESI. |

| [M+H]⁺ | 283.11 | Protonated molecule. |

| [M+K]⁺ | 321.07 | Potassium adduct. |

Physicochemical & Purity Analysis

Melting Point A sharp and consistent melting point is a strong indicator of high purity.

-

Expected Value: 144-145 °C.[11] A broad melting range (>2 °C) would suggest the presence of impurities.

Summary and Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside. By understanding the underlying chemical principles and employing a robust analytical strategy, researchers can confidently produce this valuable intermediate for applications in drug discovery and synthetic chemistry.

Consolidated Data Summary

| Parameter | Expected Result |

| Yield | Typically 70-85% after recrystallization. |

| Appearance | White crystalline solid.[11] |

| Melting Point | 144-145 °C.[11] |

| ¹H NMR (Key Signals) | δ 5.5 (s, 1H, -CHPh), δ 4.8 (s, 1H, H-1), δ 3.4 (s, 3H, -OCH₃). |

| ¹³C NMR (Key Signals) | δ 102 (-CHPh), δ 101 (C-1), δ 55 (-OCH₃). |

| MS (ESI+) | m/z 305.10 [M+Na]⁺. |

| FTIR (Key Bands) | ~3400 cm⁻¹ (O-H), ~1100 cm⁻¹ (C-O-C acetal). |

The successful execution of the described protocols will yield a product of high purity, validated by a suite of orthogonal analytical techniques. This ensures a reliable foundation for the subsequent complex synthetic endeavors critical to advancing modern therapeutic development.

References

- New analytical methods for the chemical characterization of carbohydrates in food. American Chemical Society.

-

Orbán, I., et al. Synthesis of methyl-4,6-O-benzylidene-α-d-mannopyranoside (4). ResearchGate. Available at: [Link]

- Analysis of Carbohydrates.

- Analysis of monosaccharides and oligosaccharides - Analytical Techniques in Aquaculture Research.

- Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research. Creative Biolabs.

-

Kiely, L. J., & Hickey, R. M. (2022). Characterization and Analysis of Food-Sourced Carbohydrates. Methods in Molecular Biology, 2370, 67–95. Available at: [Link]

-

Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. ResearchGate. Available at: [Link]

- The syntheses and infrared spectra of some acetals and ketals. RSC Publishing.

- Ketals and acetals infrared spectra. Chemistry.

-

Liotta, L. J., et al. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. Carbohydrate Research, 391, 31–36. Available at: [Link]

- Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study. RSC Publishing.

-

FTIR spectra of polycyclic acetal. ResearchGate. Available at: [Link]

-

NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. National Institutes of Health. Available at: [Link]

- Advanced Mass Spectrometry Techniques for the Characterization of Carbohydrates.

-

Analysis of carbohydrates by mass spectrometry. PubMed. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. METHYL 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE | 3162-96-7 [chemicalbook.com]

- 3. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05203B [pubs.rsc.org]

- 6. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Chemistry: Ketals and acetals infrared spectra [openchemistryhelp.blogspot.com]

- 9. Advanced Mass Spectrometry Techniques for the Characterization of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. synthose.com [synthose.com]

A Technical Guide to Methyl 4,6-O-Benzylidene-α-D-mannopyranoside: Sourcing, Synthesis, and Application in Modern Drug Discovery

For the discerning researcher, scientist, and drug development professional, the strategic selection of chemical building blocks is paramount to the success of complex synthetic campaigns. Methyl 4,6-O-benzylidene-α-D-mannopyranoside (CAS 4148-58-7) stands as a cornerstone intermediate in carbohydrate chemistry, offering a synthetically versatile platform for the construction of intricate glycans, glycoconjugates, and other therapeutically relevant molecules. This guide provides an in-depth analysis of its commercial availability, quality considerations, and strategic applications, grounded in established scientific principles and field-proven insights.

The Strategic Importance of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside in Synthesis

Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a partially protected derivative of methyl α-D-mannopyranoside. The introduction of the benzylidene acetal across the C4 and C6 hydroxyl groups serves a dual purpose. Firstly, it effectively blocks these two positions from participating in subsequent reactions, thereby directing functionalization to the C2 and C3 hydroxyls. Secondly, and critically, the rigid dioxinane ring system imposed by the benzylidene group significantly influences the conformation of the pyranose ring. This conformational constraint is a key factor in stereoselectively directing glycosylation reactions at the anomeric center (C1), a notoriously challenging aspect of carbohydrate synthesis.

The cis-diol arrangement at C2 and C3 of the mannose scaffold presents a unique synthetic challenge for selective protection compared to its glucose or galactose epimers. The regioselective formation of the 4,6-O-benzylidene acetal is a critical first step in many synthetic routes, leaving the C2 and C3 hydroxyls available for further manipulation.

Commercial Availability and Supplier Landscape

Methyl 4,6-O-Benzylidene-α-D-mannopyranoside is readily available from a range of chemical suppliers, primarily for research and development purposes. For larger scale and clinical development, several companies specialize in the custom and GMP (Good Manufacturing Practice) synthesis of complex carbohydrates.

Research-Grade Suppliers

A variety of suppliers offer this compound in research quantities (typically milligrams to hundreds of grams). When selecting a supplier, it is crucial to consider not only the price but also the purity, available analytical data, and lot-to-lot consistency.

| Supplier | Typical Purity | Common Analytical Data Provided | Notes |

| Biosynth | ≥98% | Certificate of Analysis (CoA) available | Offers a range of carbohydrate derivatives.[1] |

| Santa Cruz Biotechnology | ≥98% | CoA available upon request | Investigated for potential antibacterial activity.[2] |

| Synthose | Min. 98% (¹H-NMR) | Melting point, solubility, ¹H-NMR | Provides some physical property data on their website. |

| MedChemExpress | ≥98% | CoA available | Marketed as a synthetic sugar compound. |

| Discovery Fine Chemicals | 98.0% | CoA available | States the compound has been investigated for antibacterial activity.[3] |

Bulk and GMP Manufacturing

For drug development programs requiring larger quantities and stringent quality control under cGMP, specialized contract development and manufacturing organizations (CDMOs) with expertise in carbohydrate chemistry are the preferred partners. These organizations can provide process development, scale-up, and GMP-compliant manufacturing of the intermediate.

Several CDMOs have highlighted their expertise in complex carbohydrate synthesis, including:

-

Biosynth offers GMP manufacturing services with expertise in carbohydrate and nucleoside chemistry.

-

GlycoSyn specializes in the cGMP manufacture of complex molecules, including carbohydrates, for clinical trials.[4]

-

Aurigene provides custom synthesis and GMP manufacturing of complex multi-step carbohydrates.[1]

Caption: Sourcing workflow for different stages of development.

Quality Control and Analytical Protocols

Ensuring the quality and purity of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside is critical for the reproducibility of synthetic results. A comprehensive Certificate of Analysis (CoA) should be requested from the supplier, detailing the tests performed, specifications, and results for the specific lot.

Key Quality Attributes

-

Identity: Confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The spectral data should be consistent with the structure.

-

Purity: Typically determined by ¹H-NMR and/or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is common for research-grade material.

-

Appearance: Should be a white to off-white crystalline solid.

-

Solubility: Soluble in solvents like DMSO, ethyl acetate, and methanol.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Residual Solvents: For material intended for late-stage development, analysis of residual solvents by Gas Chromatography (GC) is important.

Typical Analytical Methods (Self-Validating System)

Protocol 1: ¹H-NMR Spectroscopy for Identity and Purity

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Parameters (400 MHz):

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

-

Spectral Width: -2 to 12 ppm.

-

-

Data Analysis:

-

Confirm the presence of characteristic peaks: the methyl glycoside singlet, the benzylidene acetal proton singlet, and the carbohydrate ring protons in the expected regions.

-

Integrate the peaks and compare the ratios to the theoretical values to confirm the structure.

-

Purity can be estimated by identifying and quantifying any impurity peaks relative to the main compound signals.

-

Protocol 2: HPLC for Purity Determination

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm (for the phenyl group).

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Synthesis and Mechanistic Considerations

The synthesis of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside is a classic example of acetal formation. The reaction involves treating methyl α-D-mannopyranoside with benzaldehyde or a benzaldehyde equivalent in the presence of an acid catalyst.

Caption: Overview of the synthetic reaction.

Experimental Protocol (Adapted from Literature)

This protocol is a representative procedure and may require optimization.

-

Reaction Setup: To a solution of methyl-α-D-mannopyranoside (1 equivalent) in anhydrous dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.2 equivalents).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Reaction Conditions: Heat the mixture to 60-80 °C under reduced pressure to facilitate the removal of methanol, which drives the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., triethylamine).

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Causality Behind Experimental Choices

-

Benzaldehyde Dimethyl Acetal: Using the acetal rather than benzaldehyde itself avoids the formation of water as a byproduct, which can complicate the reaction equilibrium.

-

Acid Catalyst: The acid protonates the acetal, initiating the reaction with the diol of the mannoside.

-

Reduced Pressure/Heat: The removal of the methanol byproduct is crucial to shift the equilibrium towards the product, in accordance with Le Chatelier's principle.

-

Solvent: DMF is a common solvent for this reaction due to its high boiling point and ability to dissolve the starting materials.

A known challenge in the synthesis of the manno-isomer is the potential for the formation of other acetals, such as the 2,3-O-benzylidene derivative, due to the cis-orientation of these hydroxyls. One study has shown that using 2,6-dimethylbenzaldehyde can improve the selectivity for the desired 4,6-O-benzylidene product.[5]

Applications in Drug Development and Research

The primary utility of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside is as a versatile intermediate for the synthesis of more complex molecules.

Oligosaccharide Synthesis

With the C4 and C6 hydroxyls protected, the C2 and C3 positions are available for selective functionalization (e.g., benzylation, acylation) followed by conversion of the methyl glycoside into a suitable glycosyl donor (e.g., a trichloroacetimidate or a thioglycoside). The rigid 4,6-O-benzylidene group plays a crucial role in influencing the stereochemical outcome of subsequent glycosylation reactions, often favoring the formation of β-mannosidic linkages.

Synthesis of Glycoconjugates and Bioactive Molecules

This building block is a precursor for the synthesis of various mannose-containing structures that are important in biological systems. These include components of bacterial cell walls, high-mannose N-glycans, and synthetic vaccine candidates. For example, derivatives of this compound have been used in the synthesis of ligands for mannose-binding lectins, which are involved in immune responses and pathogen recognition. While direct incorporation into a final drug product is less common, its role as a key starting material is well-established in medicinal chemistry programs targeting carbohydrate-mediated biological processes.

References

-

Aurigene. (n.d.). Carbohydrate Manufacturing and Development Services. Retrieved January 12, 2026, from [Link]

-

GlycoSyn. (n.d.). GMP Manufacturing. Retrieved January 12, 2026, from [Link]

-

Jones, D. N., Taylor, G. M., Wood, W. W., & Alker, D. (1992). Simple Large-Scale Synthesis of Methyl 2,3:4,6- Di-0-Benzylidene-α-D-Mannopyranoside. Synthetic Communications, 22(12), 1687-1691. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl-4,6-O-benzylidene-α-d-mannopyranoside (4). Retrieved January 12, 2026, from [Link]

-

Liotta, L. J., Chalmers, J. F., Falco Marshall, J. N., Ferreira, T. E., Mullen, H. E., & Pace, N. J. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. Carbohydrate Research, 391, 31-36. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Retrieved January 12, 2026, from [Link]

-

Discovery Fine Chemicals. (n.d.). Methyl 4,6-O-Benzylidene-α-D-Mannopyranoside. Retrieved January 12, 2026, from [Link]

Sources

- 1. Carbohydrate Manufacturing and Development Services | CDMO Company [aurigeneservices.com]

- 2. scbt.com [scbt.com]

- 3. discofinechem.com [discofinechem.com]

- 4. GMP Manufacturing | GlycoSyn [glycosyn.com]

- 5. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside

Introduction: The Significance of Benzylidene Acetals in Carbohydrate Chemistry

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of protecting groups, the benzylidene acetal stands out for its utility in selectively masking hydroxyl groups, thereby enabling regioselective modifications at other positions. Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a key building block in the synthesis of various biologically active molecules. The rigid 1,3-dioxane ring formed by the benzylidene group not only protects the 4- and 6-hydroxyls but also confers a specific conformation to the pyranose ring, which can influence the stereochemical outcome of subsequent glycosylation reactions.[1][2] This application note provides a comprehensive overview of the reaction mechanism and a detailed protocol for the synthesis of this important mannoside derivative, tailored for researchers and professionals in drug development and synthetic chemistry.

Reaction Mechanism: An Acid-Catalyzed Acetalization

The formation of Methyl 4,6-O-benzylidene-α-D-mannopyranoside from methyl α-D-mannopyranoside and benzaldehyde is a classic example of an acid-catalyzed acetalization.[3][4][5] The reaction is reversible and typically driven to completion by removing the water generated during the process. The mechanism can be dissected into several key steps, each governed by fundamental principles of organic chemistry.

Step 1: Activation of Benzaldehyde

The reaction is initiated by the activation of the carbonyl group of benzaldehyde by an acid catalyst, commonly a Lewis acid such as zinc chloride (ZnCl₂) or a protic acid.[6][7] The catalyst protonates the carbonyl oxygen (in the case of a protic acid) or coordinates to it (in the case of a Lewis acid), rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[5]

Step 2: Hemiacetal Formation

One of the hydroxyl groups of the methyl α-D-mannopyranoside, acting as a nucleophile, attacks the activated carbonyl carbon of benzaldehyde. This results in the formation of a hemiacetal intermediate.[3][4] In the context of mannoside, both the primary 6-hydroxyl and the secondary 4-hydroxyl groups are potential nucleophiles.

Step 3: Formation of the Oxocarbenium Ion

The newly formed hemiacetal is then protonated (or further activated by the Lewis acid) at its hydroxyl group. This converts the hydroxyl into a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of a resonance-stabilized oxocarbenium ion.[8][9]

Step 4: Intramolecular Cyclization and Acetal Formation

The second hydroxyl group of the diol (the 4-hydroxyl or 6-hydroxyl) then acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This ring-closing step forms the six-membered 1,3-dioxane ring characteristic of the 4,6-O-benzylidene acetal.[1] A final deprotonation step regenerates the acid catalyst and yields the final product.

Regio- and Stereoselectivity

A critical aspect of this synthesis is the regioselectivity for the 4,6-hydroxyls over the 2,3-diol. While the cis-2,3-diol of mannose can also form a five-membered benzylidene acetal, the 4,6-O-benzylidene acetal, forming a six-membered ring, is generally the thermodynamically more stable product.[1][10] The reaction is typically run under conditions that allow for thermodynamic equilibrium to be reached, thus favoring the formation of the desired 4,6-acetal. The stereochemistry at the newly formed chiral center of the acetal (the benzylic carbon) is also of importance, with the phenyl group predominantly occupying the equatorial position to minimize steric interactions.[1]

Diagram of the Reaction Mechanism

Caption: Acid-catalyzed formation of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Methyl α-D-mannopyranoside | C₇H₁₄O₆ | 194.18 | 10.0 g | Dry thoroughly before use. |

| Benzaldehyde | C₇H₆O | 106.12 | 30 mL | Freshly distilled to remove benzoic acid. |

| Anhydrous Zinc Chloride (ZnCl₂) | ZnCl₂ | 136.30 | 10.0 g | Fused and powdered. Store in a desiccator. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Anhydrous grade. |

| Petroleum Ether (or Hexane) | - | - | As needed | For washing and precipitation. |

| Water | H₂O | 18.02 | As needed | For workup. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add methyl α-D-mannopyranoside (10.0 g).

-

Add anhydrous N,N-dimethylformamide (50 mL) and stir until the mannoside is completely dissolved.

-

Add freshly distilled benzaldehyde (30 mL) to the solution.

-

Carefully add freshly fused and powdered anhydrous zinc chloride (10.0 g) in portions while stirring. The addition is exothermic, and the flask may be cooled in a water bath if necessary.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1).

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring.

-

A white precipitate of the product will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with copious amounts of cold water to remove DMF and unreacted reagents.

-

Further wash the product with petroleum ether or hexane to remove excess benzaldehyde.[11]

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system for recrystallization is ethanol or a mixture of chloroform and ether.[11]

-

Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Characterization:

-

The identity and purity of the final product, Methyl 4,6-O-benzylidene-α-D-mannopyranoside, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

-

Workflow Diagram

Caption: Experimental workflow for the synthesis of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.

Conclusion and Field-Proven Insights

The synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a foundational procedure in carbohydrate chemistry. The success of this synthesis hinges on several critical factors:

-

Anhydrous Conditions: The presence of water can hydrolyze the Lewis acid catalyst and shift the reaction equilibrium back towards the starting materials. Therefore, the use of anhydrous solvents and reagents, along with protection from atmospheric moisture, is crucial.

-

Purity of Reagents: The use of freshly distilled benzaldehyde is recommended to avoid side reactions from benzoic acid impurities. The zinc chloride should be freshly fused to ensure its anhydrous nature and catalytic activity.

-

Thermodynamic Control: Allowing the reaction to proceed for a sufficient duration ensures that the thermodynamically more stable 4,6-O-benzylidene acetal is the major product.

By understanding the underlying reaction mechanism and adhering to a meticulous experimental protocol, researchers can reliably synthesize this versatile building block for applications in drug discovery and the synthesis of complex carbohydrates.

References

-

Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PubMed Central. Available at: [Link]

-

Pongener, I., Pepe, D. A., Ruddy, J. J., & McGarrigle, E. M. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 12(30), 10246-10252. Available at: [Link]

-

Orbán, I., et al. (2023). Synthesis of methyl-4,6-O-benzylidene-α-d-mannopyranoside (4). ResearchGate. Available at: [Link]

-

Regioselective and stereoselective benzylidene installation and one-pot protection of D-mannose. ResearchGate. Available at: [Link]

-

Garegg, P. J., & Swahn, C. G. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. Carbohydrate Research, 391, 31-36. Available at: [Link]

-

Zinc chloride as an efficient catalyst for chemoselective dimethyl acetalization. LookChem. Available at: [Link]

-

Suzuki, I., Yasuda, M., & Baba, A. (2013). Zn(II) chloride-catalyzed direct coupling of various alkynes with acetals: facile and inexpensive access to functionalized propargyl ethers. Organic & Biomolecular Chemistry, 11(42), 7311-7314. Available at: [Link]

-

Regioselective and stereoselective benzylidene installation and one-pot protection of d-mannose. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

-

Acetal Formation. Chemistry LibreTexts. Available at: [Link]

-

SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. MDPI. Available at: [Link]

-

Formation and Reactions of Acetals. Chemistry Steps. Available at: [Link]

-

Acetals and Ketals. Chemistry LibreTexts. Available at: [Link]

-

Methyl 6-bromo-6-deoxy-α-D-glucopyranoside, 4-benzoate. Organic Syntheses. Available at: [Link]

-

Stereoselective synthesis of (E)-mannosylidene derivatives using the Wittig reaction. PubMed. Available at: [Link]

-

Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. Available at: [Link]

-

Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. NIH. Available at: [Link]

-

What is the role of ZnCl2 in ether and acid chloride reactions?. Quora. Available at: [Link]

-

Stereoselectivity of Conformationally Restricted Glucosazide Donors. PubMed Central. Available at: [Link]

-

Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. MDPI. Available at: [Link]

-

Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. NIH. Available at: [Link]

-

Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education. Available at: [Link]

-

Synthesis of methyl-4,6-O-benzylidene-α-d-idopyranoside (12). ResearchGate. Available at: [Link]

-

Methyl 4,6-O-benzylidene-α-d-glucopyranoside monohydrate. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. Zinc chloride as an efficient catalyst for chemoselective dimethyl acetalization - Lookchem [lookchem.com]

- 7. Zn( ii ) chloride-catalyzed direct coupling of various alkynes with acetals: facile and inexpensive access to functionalized propargyl ethers - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46570E [pubs.rsc.org]

- 8. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Strategic Utility of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside in Complex Drug Synthesis

In the intricate landscape of medicinal chemistry and drug development, the strategic manipulation of chiral building blocks is paramount to the successful synthesis of complex therapeutic agents. Among these, carbohydrate scaffolds offer a rich source of stereochemically defined starting materials. Methyl 4,6-O-benzylidene-α-D-mannopyranoside stands out as a pivotal intermediate, providing a rigid framework that allows for the precise, regioselective modification of the mannose core. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, manipulation, and strategic application of this versatile building block. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key transformations to empower the seamless integration of this intermediate into your synthetic campaigns.

The Foundational Importance of Stereochemical Control: Why Mannose?

D-Mannose and its derivatives are integral components of numerous biologically significant molecules, including the high-mannose N-glycans that adorn the surfaces of viruses like HIV and are involved in lysosomal enzyme trafficking.[1][2] This biological prevalence makes mannosylated structures key targets for the development of vaccines, antiviral agents, and targeted drug delivery systems.[2][3][4] Methyl 4,6-O-benzylidene-α-D-mannopyranoside serves as a cornerstone for accessing these complex structures by protecting the C4 and C6 hydroxyl groups, thereby allowing for selective chemistry to be performed at the C2 and C3 positions.

The cis-diol arrangement at C2 and C3 in the mannopyranoside series presents unique synthetic challenges and opportunities compared to its gluco- and galacto-isomers.[5] The strategic installation of the 4,6-O-benzylidene acetal locks the pyranose ring in a rigid chair conformation, influencing the reactivity of the remaining hydroxyl groups and enabling a high degree of stereocontrol in subsequent glycosylation and derivatization reactions.[6]

Synthesis of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside: A Protocol with Rationale

The synthesis of the title compound involves the acid-catalyzed reaction of methyl-α-D-mannopyranoside with a benzaldehyde equivalent. While seemingly straightforward, the cis-relationship of the C2 and C3 hydroxyls can lead to the formation of undesired 2,3-O-benzylidene acetals.[5] The following protocol is optimized for the selective formation of the desired 4,6-O-benzylidene acetal.

Experimental Protocol: Synthesis of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside